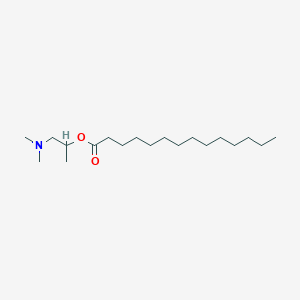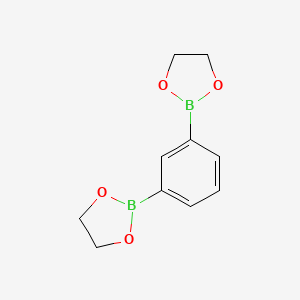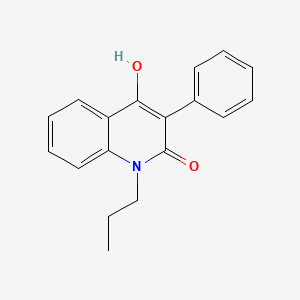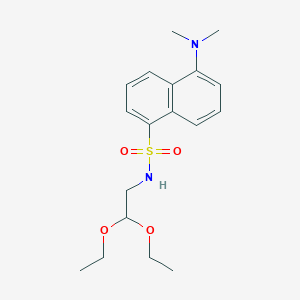
N-(2,2-Diethoxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-Diethoxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide is a synthetic organic compound that belongs to the class of naphthalene sulfonamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Diethoxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include the following steps:
Naphthalene Derivatization: The naphthalene ring is functionalized with a sulfonamide group through sulfonation and subsequent amination reactions.
Dimethylamino Group Introduction: The dimethylamino group is introduced via nucleophilic substitution reactions, typically using dimethylamine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, to achieve high yields and purity. Large-scale synthesis may also incorporate continuous flow processes and advanced purification techniques.
化学反应分析
Types of Reactions
N-(2,2-Diethoxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced species.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or reagent in biochemical assays and studies.
Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(2,2-Diethoxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.
相似化合物的比较
Similar Compounds
Naphthalene-1-sulfonamide: A simpler analog without the diethoxyethyl and dimethylamino groups.
N-(2,2-Diethoxyethyl)-naphthalene-1-sulfonamide: Lacks the dimethylamino group.
5-(Dimethylamino)naphthalene-1-sulfonamide: Lacks the diethoxyethyl group.
Uniqueness
N-(2,2-Diethoxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both the diethoxyethyl and dimethylamino groups may enhance its solubility, reactivity, and biological activity compared to simpler analogs.
属性
CAS 编号 |
185197-39-1 |
|---|---|
分子式 |
C18H26N2O4S |
分子量 |
366.5 g/mol |
IUPAC 名称 |
N-(2,2-diethoxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H26N2O4S/c1-5-23-18(24-6-2)13-19-25(21,22)17-12-8-9-14-15(17)10-7-11-16(14)20(3)4/h7-12,18-19H,5-6,13H2,1-4H3 |
InChI 键 |
NWOQVIRDYBOYGV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Pyridine-3-carbonyl)oxy]pyridine-2-carboximidoyl chloride](/img/structure/B14276666.png)
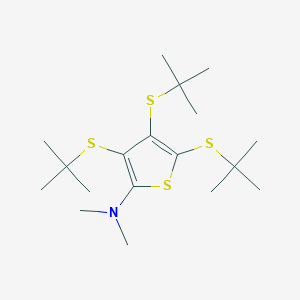
![11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene](/img/structure/B14276671.png)

![Methyl 4-{2-[4-(2-phenylethenyl)phenyl]ethenyl}benzoate](/img/structure/B14276690.png)
![Tert-butyl 6-nitro-2H-benzo[E]isoindole-3-carboxylate](/img/structure/B14276695.png)
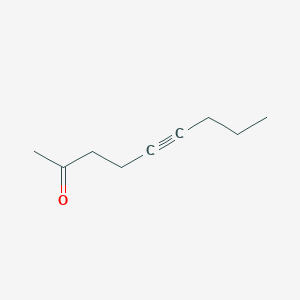
![N-(Methanesulfonyl)-N-[(trifluoromethyl)sulfanyl]methanesulfonamide](/img/structure/B14276715.png)
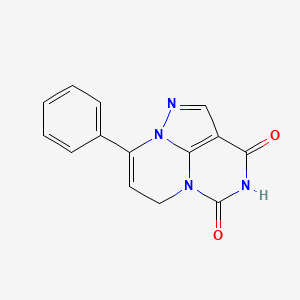
![4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-iodo-2-methoxy-benzamide](/img/structure/B14276729.png)
![Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14276752.png)
